

A Technical Guide to the Physical Properties of 4-Bromo-2,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-2,6-dimethoxybenzaldehyde
Cat. No.:	B567764

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dimethoxybenzaldehyde is an aromatic aldehyde that serves as a valuable building block in organic synthesis.^[1] Its substituted benzene ring, featuring a bromine atom and two methoxy groups, makes it a versatile precursor for the synthesis of more complex molecules, including those with potential therapeutic properties.^[1] This technical guide provides a summary of its known physical properties, outlines standard experimental protocols for their determination, and presents a general workflow for the characterization of such compounds.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **4-Bromo-2,6-dimethoxybenzaldehyde**. It is important to note that while some properties are well-documented, experimental data for others, such as melting and boiling points, are not consistently available in the public domain.

Property	Value	Source
Molecular Formula	C ₉ H ₉ BrO ₃	PubChem
Molecular Weight	245.07 g/mol	PubChem
Physical Form	Solid	Sigma-Aldrich[2]
Melting Point	Not available	American Elements[3]
Boiling Point	Not available	American Elements[3]
Density (Predicted)	1.482 ± 0.06 g/cm ³ (at 20°C, 760 Torr)	American Elements[3]
IUPAC Name	4-bromo-2,6-dimethoxybenzaldehyde	PubChem
CAS Number	1354050-38-6	Sigma-Aldrich[2]

Crystallographic Data

The crystal structure of **4-Bromo-2,6-dimethoxybenzaldehyde** has been determined, providing precise information about its solid-state conformation.

- Crystal System: Monoclinic
- Space Group: C2/c

These data are crucial for understanding the intermolecular interactions and packing of the molecule in its crystalline form.

Experimental Protocols

While specific experimental determinations of all physical properties for **4-Bromo-2,6-dimethoxybenzaldehyde** are not readily found in the literature, the following are detailed, standard methodologies that researchers can employ.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Solid sample of **4-Bromo-2,6-dimethoxybenzaldehyde**

Procedure:

- A small amount of the finely powdered solid is packed into a capillary tube to a height of 1-2 mm.
- The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
- The assembly is placed in a heating bath (oil or a metal block).
- The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
- The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination (for Solids)

Determining the boiling point of a solid organic compound that is stable at high temperatures can be achieved through distillation methods if the compound can be melted and then vaporized without decomposition.

Apparatus:

- Small-scale distillation apparatus
- Heating mantle or oil bath

- Thermometer
- Boiling chips

Procedure:

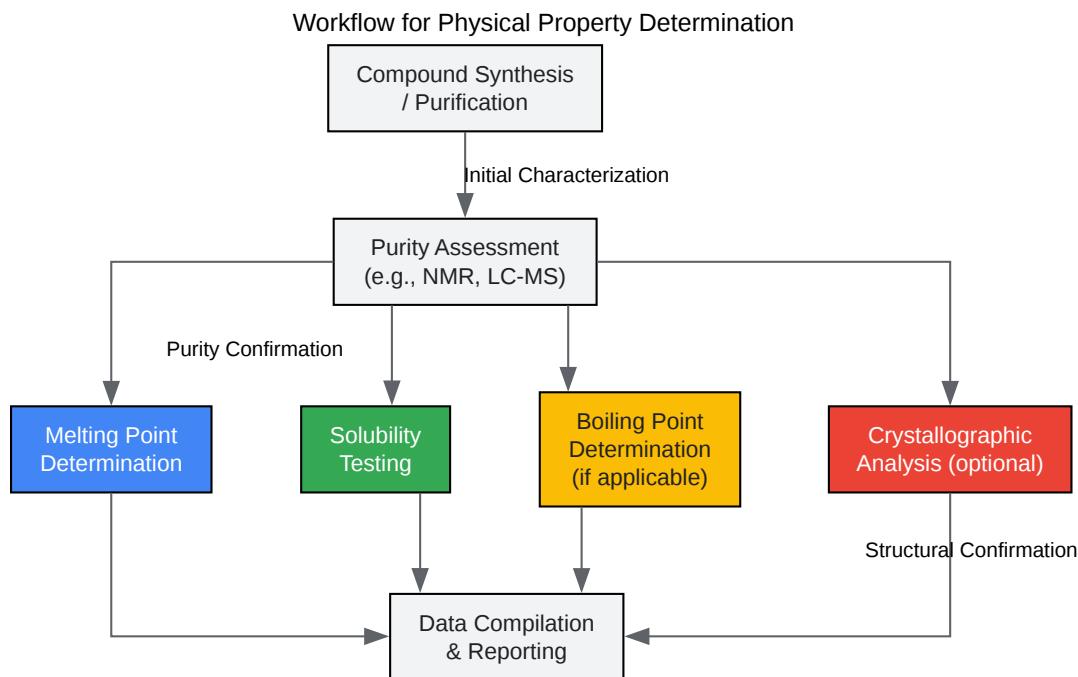
- A sufficient quantity of the compound is placed in a small distilling flask along with boiling chips.
- The apparatus is assembled for simple distillation.
- The sample is heated until it melts and then begins to boil.
- The thermometer is positioned so that the top of the bulb is level with the side arm of the distilling flask to accurately measure the temperature of the vapor.
- The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. This is typically the highest, stable temperature observed during distillation.

Solubility Determination

Understanding a compound's solubility is essential for reaction setup, purification, and formulation.

Apparatus:

- Test tubes
- Vortex mixer or stirring rods
- A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, and aqueous solutions of acid and base)


Procedure:

- A small, measured amount of **4-Bromo-2,6-dimethoxybenzaldehyde** (e.g., 25 mg) is placed into a test tube.

- A small volume of the chosen solvent (e.g., 0.75 mL) is added in portions.
- The mixture is vigorously agitated after each addition.
- The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).
- To assess solubility in acidic or basic aqueous solutions, which can indicate the presence of basic or acidic functional groups, the test is repeated with 5% HCl and 5% NaOH solutions.

Logical Workflow for Physical Property Determination

The following diagram illustrates a standard workflow for the determination of the physical properties of a solid organic compound like **4-Bromo-2,6-dimethoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for determining physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 4-Bromo-2,6-dimethoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b567764#4-bromo-2-6-dimethoxybenzaldehyde-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com